

Application Notes and Protocols for (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

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Compound of Interest

Compound Name: (S)-3-Hydroxy-11Z-Octadecenoyl-CoA

Cat. No.: B15598058

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxy-11Z-Octadecenoyl-CoA is a specific stereoisomer of a long-chain monounsaturated 3-hydroxyacyl-coenzyme A. As an acyl-CoA derivative, it is presumed to be an intermediate in the metabolic pathways of fatty acids, particularly in beta-oxidation and fatty acid elongation. The "(S)" configuration at the 3-hydroxy position is the natural stereoisomer processed by mitochondrial enzymes. The "11Z" designation indicates a cis double bond between carbons 11 and 12 of the octadecenoyl chain.

This document provides an overview of the potential applications of high-purity **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** in research and drug development, along with generalized experimental protocols for its use.

Commercial Sources

High-purity **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is available from various commercial suppliers specializing in biochemicals and lipids for research purposes. A notable supplier is:

- MedChemExpress (MCE)[\[1\]](#)[\[2\]](#)

It is recommended to obtain a certificate of analysis from the supplier to confirm the purity and identity of the compound.

Biological Significance and Potential Applications

(S)-3-Hydroxyacyl-CoA molecules are key intermediates in the mitochondrial beta-oxidation of fatty acids. The enzyme 3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD⁺-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-oxoacyl-CoA. This is a critical step in the energy production from fatty acids.

Potential research applications for **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** include:

- **Enzyme Substrate Specificity Studies:** Investigating the substrate specificity and kinetics of different isoforms of 3-hydroxyacyl-CoA dehydrogenase (e.g., short-chain, medium-chain, and long-chain specific enzymes).
- **Inhibitor Screening:** Using it as a substrate in high-throughput screening assays to identify inhibitors of 3-hydroxyacyl-CoA dehydrogenase, which could be relevant in metabolic diseases.
- **Metabolic Pathway Analysis:** As a standard for identifying and quantifying this specific metabolite in complex biological samples using techniques like mass spectrometry.
- **Drug Development:** Studying the metabolism of fatty acid-based drugs or prodrugs that may generate this molecule as an intermediate.

Data Presentation

Currently, specific quantitative data for the enzymatic conversion of **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** is not widely available in public literature. The following table provides a template for researchers to populate with their experimentally determined kinetic parameters for the oxidation of **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** by a specific 3-hydroxyacyl-CoA dehydrogenase isozyme.

Enzyme Isoform	Substrate	K _m (μM)	V _{max} (μmol/min/mg)	Reference
e.g., Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD)	(S)-3-Hydroxy-11Z-Octadecenoyl-CoA	User Determined	User Determined	User's Data
e.g., Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD)	(S)-3-Hydroxy-11Z-Octadecenoyl-CoA	User Determined	User Determined	User's Data

Experimental Protocols

Protocol 1: In Vitro Assay for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity

This protocol is a generalized method for determining the activity of HADH using **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** as a substrate. The assay measures the increase in NADH concentration, which absorbs light at 340 nm.

Materials:

- Purified 3-hydroxyacyl-CoA dehydrogenase (e.g., from porcine heart or a recombinant source)
- (S)-3-Hydroxy-11Z-Octadecenoyl-CoA** solution (in a suitable buffer, e.g., Tris-HCl with a small amount of Triton X-100 to aid solubility)
- NAD⁺ solution
- Assay Buffer: 100 mM Tris-HCl, pH 8.5, containing 1 mM EDTA
- UV-transparent 96-well plate or cuvettes

- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix for the desired number of reactions. For each reaction, combine:
 - Assay Buffer
 - NAD⁺ (to a final concentration of 1-2 mM)
 - **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** (at various concentrations to determine K_m, e.g., 1-100 μM)
- Initiate the Reaction:
 - Add the reagent mix to the wells of the 96-well plate or to a cuvette.
 - To initiate the reaction, add a small volume of the purified HADH enzyme solution. The final enzyme concentration should be such that the reaction rate is linear for several minutes.
- Measure Absorbance: Immediately start measuring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
- Calculate Activity:
 - Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
 - Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

$$\text{Activity } (\mu\text{mol/min/mg}) = (\Delta A_{340}/\text{min}) / (\epsilon * l * [\text{Enzyme}])$$

Where:

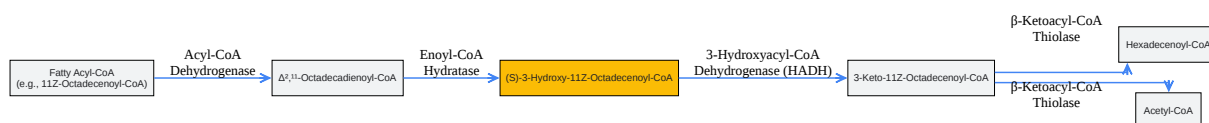
- ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

- l = Path length of the cuvette or well (cm)
- [Enzyme] = Concentration of the enzyme in mg/mL in the final reaction volume

Visualizations

Signaling Pathway: Mitochondrial Beta-Oxidation

The following diagram illustrates the position of **(S)-3-Hydroxy-11Z-Octadecenoyl-CoA** as an intermediate in the mitochondrial beta-oxidation spiral.

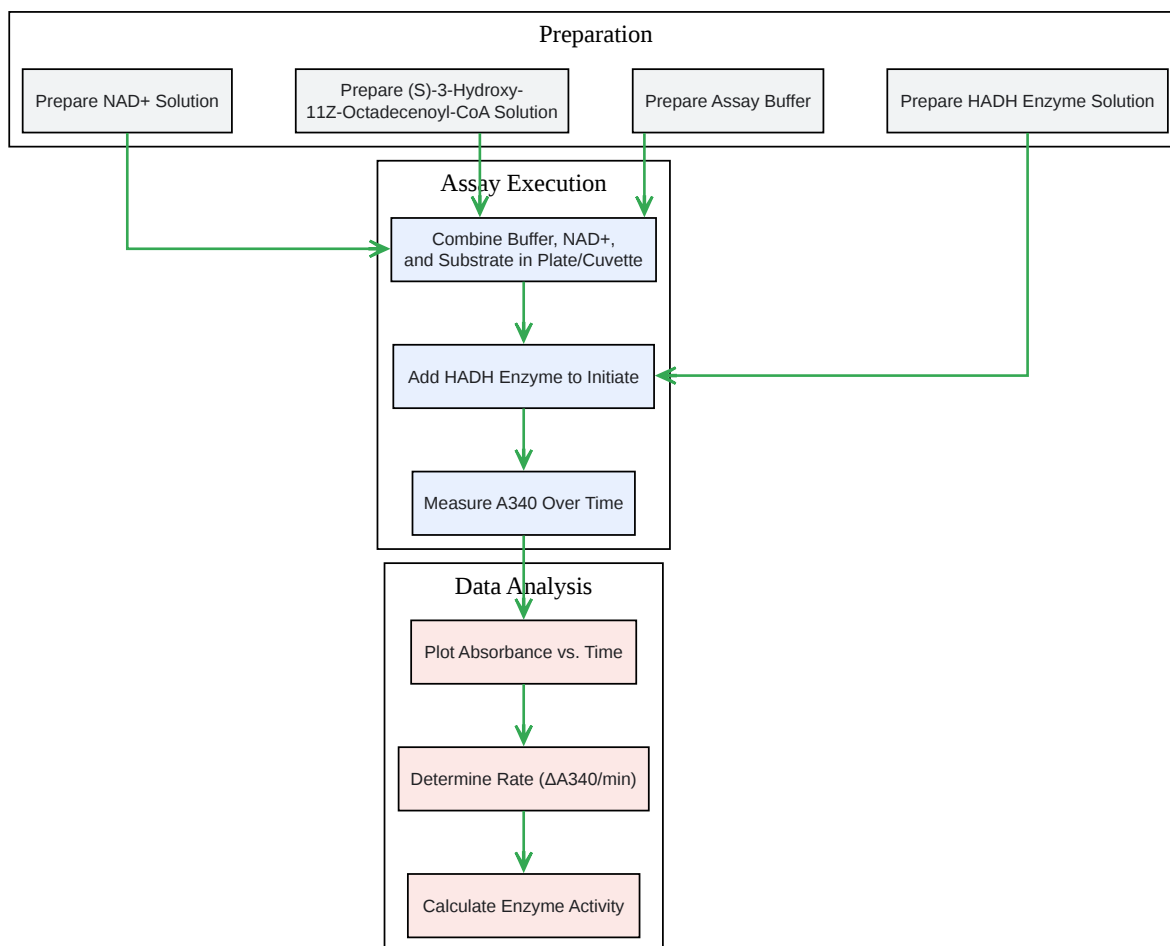


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Caption: Mitochondrial beta-oxidation pathway.

Experimental Workflow: HADH Enzyme Assay

The diagram below outlines the general workflow for the in vitro HADH enzyme assay described in Protocol 1.



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Caption: Workflow for HADH enzyme activity assay.

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References

- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
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